N-(5-phenylthiophen-3-yl)ethanethioamide
Description
N-(5-Phenylthiophen-3-yl)ethanethioamide is a thioamide derivative characterized by a thiophene core substituted with a phenyl group at the 5-position and an ethanethioamide moiety at the 3-position. Its molecular formula is C₁₂H₁₁NS₂, with a molecular weight of 241.35 g/mol. Thioamides, such as this compound, are of significant interest due to their role in medicinal chemistry and materials science, particularly in mimicking peptide backbones or serving as enzyme inhibitors .
The synthesis of thioamides typically involves thioacylating agents or modern methodologies like ynamide-mediated reactions. For instance, ynamides enable efficient thiopeptide bond formation under mild conditions, as demonstrated by Yang et al. (2019), achieving yields exceeding 80% in some cases . While direct evidence for the synthesis of this compound is absent in the provided literature, analogous methods from Brain et al. (1997) and Wang et al. (2022) suggest that thioacylation of thiophene derivatives could be feasible using thiobenzimidazolones or ynamide precursors .
Properties
Molecular Formula |
C12H11NS2 |
|---|---|
Molecular Weight |
233.4 g/mol |
IUPAC Name |
N-(5-phenylthiophen-3-yl)ethanethioamide |
InChI |
InChI=1S/C12H11NS2/c1-9(14)13-11-7-12(15-8-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
UBHMUAYLQBVGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CSC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenylthiophen-3-yl)ethanethioamide typically involves the functionalization of thiophene derivatives. . The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-purity reagents and controlled reaction environments to minimize impurities and optimize product formation .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenylthiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanethioamide group can be reduced to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used
Scientific Research Applications
N-(5-phenylthiophen-3-yl)ethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-phenylthiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring’s electronic properties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Heterocyclic Core: Unlike 2-(2-oxooxazolidin-3-yl)ethanethioamide (oxazolidinone core), the target compound features a thiophene ring, which may enhance π-π stacking interactions in biological systems .
- Electronic Properties: Thioamides exhibit reduced hydrogen-bonding capacity compared to oxazolidinones, impacting their interactions with biological targets .
Key Observations :
- Efficiency: Ynamide-mediated methods (e.g., Yang et al., 2019) outperform traditional Knoevenagel condensation (29% yield in ) in terms of yield and simplicity .
- Solvent Systems: Polar aprotic solvents like DMF or dichloromethane are commonly used, but ethanol or n-butanol may be required for recrystallization .
Table 3: Toxicity and Handling Precautions
Key Observations :
- Toxicity Trends : Thioamides generally exhibit higher toxicity than their oxo-analogs. For example, thioacetamide () is hepatotoxic, whereas acetamide is relatively benign .
- Safety Protocols : Compounds like 2-(2-oxooxazolidin-3-yl)ethanethioamide require rigorous personal protective equipment (PPE), including gloves and eye protection, due to skin and eye irritation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
